(S)-Acenocoumarol is the less potent enantiomer of the racemic drug acenocoumarol, a 4-hydroxycoumarin derivative. [] While the (R)-enantiomer is primarily responsible for the anticoagulant effect, (S)-Acenocoumarol serves as a valuable tool in scientific research, particularly in studying drug metabolism, enzyme kinetics, and drug interactions. [, , ] Its rapid clearance from the system makes it suitable for investigations requiring short-term observation. []
(S)-Acenocoumarol is a synthetic anticoagulant belonging to the coumarin class of compounds, primarily used for its ability to inhibit blood clotting. It is structurally similar to warfarin, with a distinct nitro group at the 4' position of its phenyl substituent. This compound is classified as a vitamin K antagonist, functioning by inhibiting vitamin K epoxide reductase, which is crucial for the carboxylation of clotting factors in the liver. Acenocoumarol is utilized in various clinical settings to manage and prevent thromboembolic disorders.
The synthesis of (S)-Acenocoumarol involves several key steps that are analogous to the synthesis of warfarin but utilize different starting materials. The primary method includes:
This method highlights the importance of controlling reaction conditions such as temperature and pH to ensure high yield and purity of (S)-Acenocoumarol.
(S)-Acenocoumarol features a hydroxycoumarin backbone with a nitro group substituted at the para position on the phenyl ring. Its structure can be represented as follows:
(S)-Acenocoumarol undergoes various chemical reactions typical for coumarin derivatives, including:
These reactions are essential for modifying acenocoumarol for potential new therapeutic applications.
(S)-Acenocoumarol functions primarily as an anticoagulant through its action as a vitamin K antagonist:
This mechanism underlies its effectiveness in preventing thromboembolic events.
These properties are critical for understanding its handling and safety during pharmaceutical formulation.
(S)-Acenocoumarol is primarily used as an oral anticoagulant in clinical settings. Its applications include:
Research continues into expanding its therapeutic applications beyond anticoagulation, exploring its effects on cellular processes such as melanogenesis.
(S)-Acenocoumarol (chemical name: 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one) is a synthetic coumarin derivative with the molecular formula C₁₉H₁₅NO₆ and a molecular weight of 353.33 g/mol. Its chemical structure integrates a 4-hydroxycoumarin core linked via a methylene bridge to a p-nitrophenyl ring and an acetyl group at the β-position. The molecule exhibits planarity in its coumarin and nitrobenzene aromatic systems, while the acetyl side chain introduces rotational flexibility around the C-C bonds [1] [6].
X-ray crystallography reveals that solid-state (S)-acenocoumarol forms hydrogen-bonded dimers via its 4-hydroxyl and carbonyl oxygen (lactone ring), contributing to its crystalline stability. The melting point ranges between 196–199°C, reflecting strong intermolecular interactions. Stereochemically, the chiral center at C-1′ (the carbon bearing the acetyl group and nitrophenyl moiety) adopts an S configuration, which critically determines its biological activity [5] [6].
Table 1: Key Structural Parameters of (S)-Acenocoumarol
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₉H₁₅NO₆ | PubChem, DrugBank [1] [4] |
Molecular Weight | 353.33 g/mol | DrugBank [4] |
Melting Point | 196–199°C | ChemicalBook [6] |
Chiral Center Configuration | S at C-1′ | MedChemExpress [9] |
Hydrogen Bond Acceptors | 6 | IUPHAR/BPS [3] |
Rotatable Bonds | 5 | IUPHAR/BPS [3] |
Acenocoumarol is administered clinically as a racemate but exhibits distinct enantioselective pharmacokinetics and pharmacodynamics. The (S)-enantiomer demonstrates 3–5 times greater anticoagulant potency than the (R)-enantiomer due to its superior binding affinity to vitamin K epoxide reductase (VKOR), the target enzyme in the coagulation cascade [9]. This enhanced activity stems from the optimal spatial orientation of the (S)-enantiomer’s nitro group and acetyl side chain, facilitating stronger interactions with VKOR’s hydrophobic pocket [5].
Metabolically, (S)-acenocoumarol undergoes extensive hepatic oxidation primarily via CYP2C9, whereas the (R)-enantiomer is metabolized by CYP2C19 and CYP1A2. Genetic polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93) significantly reduce (S)-enantiomer clearance, amplifying its anticoagulant effects and necessitating dose adjustments [4] [10]. Chiral separation techniques like high-performance liquid chromatography (HPLC) are essential for quantifying individual enantiomers in pharmacokinetic studies [9].
Table 2: Comparative Properties of Acenocoumarol Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Anticoagulant Potency | High (primary active form) | Low (3–5× less active) |
Primary Metabolic Pathway | CYP2C9 oxidation | CYP2C19/CYP1A2 oxidation |
Volume of Distribution | 0.16–0.18 L/kg | 0.22–0.34 L/kg |
Protein Binding | >98% (albumin) | >98% (albumin) |
Impact of CYP2C9 Variants | Severe clearance reduction | Minimal effect |
(S)-Acenocoumarol exhibits low aqueous solubility (0.011 g/L at 25°C) due to its hydrophobic aromatic rings and crystalline packing. It demonstrates improved solubility in organic solvents like dimethyl sulfoxide (DMSO) (≥17 mg/mL), heptane, and xylene, facilitating its formulation in oral dosage forms [6] [7]. The partition coefficient (Log P), a measure of lipophilicity, is experimentally determined as 3.49 (XLogP3 value), indicating high membrane permeability [3] [7]. This hydrophobicity drives its >98.7% plasma protein binding, primarily to albumin, which influences its free fraction and pharmacodynamic activity [4] [6].
(S)-Acenocoumarol remains stable in acidic environments (e.g., stomach pH) but undergoes pH-dependent hydrolysis in alkaline conditions, degrading the lactone ring. In plasma, it is susceptible to enzymatic reduction and oxidation:
The elimination half-life ranges from 8–11 hours, though this varies with CYP2C9 genotype. For example, carriers of CYP2C911 exhibit 5-fold higher plasma (S)-acenocoumarol concentrations 8 hours post-dose compared to wild-type individuals due to impaired metabolism [1] [10]. Additionally, light exposure accelerates degradation, requiring protective storage at –20°C [6].
Table 3: Physicochemical and Stability Profile
Property | Value | Significance |
---|---|---|
Water Solubility | 0.011 g/L | Limits IV formulation; requires oral administration |
Log P (Partition Coefficient) | 3.49 | High lipophilicity; favors cellular uptake |
pKa | ~4.7 (acidic) | Partial ionization at physiological pH |
Plasma Protein Binding | >98.7% | Restricts free drug concentration |
Half-Life | 8–11 hours | Shorter than warfarin; permits dose titration |
Metabolic Stability | Low (CYP2C9-dependent) | High inter-patient variability |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8